4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one
Description
Properties
IUPAC Name |
4-(1-adamantyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-12-14-7-11(15-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRLJMZGKOFQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CNC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566330 | |
| Record name | 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164221-63-0 | |
| Record name | 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Conditions
This method involves reacting 1-adamantylamine with urea or carbonyl diimidazole in acidic media. The process proceeds via:
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Nucleophilic attack by the adamantylamine’s primary amine on the carbonyl group.
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Cyclodehydration to form the imidazol-2-one ring.
Optimal conditions use acetic acid or HCl as catalysts at 80–100°C for 6–12 hours. Yields range from 35% to 45%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
Mechanistic Insights
The reaction follows a concerted acid-catalyzed mechanism :
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Protonation of the carbonyl oxygen enhances electrophilicity.
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Adamantylamine’s amine group attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Intramolecular dehydration closes the imidazole ring, releasing water.
Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 amine-to-carbonyl ratio) and avoiding excess acid.
Multi-Step Synthesis from 1-Acetyladamantane
This five-step route (28% overall yield) is preferred for producing derivatives with tailored substituents:
Step 1: Bromination of 1-Acetyladamantane
1-Acetyladamantane undergoes α-bromination using PBr₃ or HBr/acetic acid to yield 1-bromoacetyladamantane. Key parameters:
Step 2: Amination with Isopropylamine
The brominated intermediate reacts with isopropylamine in ethyl acetate, forming 1-(adamantan-1-yl)-2-(isopropylamino)ethanone.
Step 3: Cyclization with Formamide
Heating the aminated compound in formamide at 180°C induces cyclization to 4-(adamantan-1-yl)-1-isopropylimidazole.
Step 4: Oxidation to Imidazol-2-one
The imidazole intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ to form the ketone derivative.
Step 5: Reduction to Final Product
Lithium aluminum hydride (LiAlH₄) reduces the ketone to the secondary alcohol, followed by acid workup to yield 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one.
Comparative Analysis of Methods
| Parameter | Direct Two-Step Method | Multi-Step Method |
|---|---|---|
| Overall Yield | 35–45% | 28% |
| Purity | 90–95% | 95–98% |
| Reaction Time | 6–12 hours | 5–7 days |
| Scalability | Moderate | Low |
| Functional Flexibility | Limited | High |
The multi-step method’s lower yield offsets its advantage in producing structurally diverse derivatives for biomimetic ligand synthesis.
Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been identified as having potential therapeutic applications, particularly in treating central nervous system disorders. Research indicates that adamantyl derivatives, including 4-adamantan-1-yl-1,3-dihydro-imidazol-2-one, can be administered in various forms such as orally, intravenously, or transdermally, making them versatile for clinical applications .
Case Study: Central Nervous System Disorders
A patent outlines methods for treating diseases like Alzheimer's and Parkinson's using adamantyl amide derivatives. In preclinical studies, these compounds demonstrated neuroprotective effects and improved cognitive functions in animal models .
Organic Synthesis
Reactivity and Synthesis
this compound has shown significant reactivity in organic synthesis. It can participate in various chemical reactions to form new compounds. For example, it reacts with α-hydroxyiminoketones to yield a new class of imidazole derivatives . This reactivity opens pathways for synthesizing biologically active molecules.
Synthesis of Imidazole Derivatives
In a study focusing on the synthesis of 2-unsubstituted imidazole 3-oxides bearing the adamantyloxy substituent, researchers successfully synthesized several derivatives with high yields using this compound as a starting material . The following table summarizes the yields of different synthesized derivatives:
| Compound | Yield (%) |
|---|---|
| 1-(adamantyloxy)imidazole 3-oxide | 39 |
| 1-(adamantyloxy)imidazole 3-thione | 66 |
| Symmetric 1,3-di(adamantyloxy)imidazolium bromide | 41 |
Chemical Properties and Stability
Stability Studies
The stability of the compound under various conditions has been evaluated. It was found that while certain reactions led to decomposition, others yielded stable products suitable for further applications in medicinal chemistry .
Antiviral and Antimicrobial Properties
Recent studies have indicated that derivatives of imidazole compounds exhibit notable antiviral and antimicrobial activities. The adamantyl moiety enhances the biological activity of these compounds by improving their pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one involves its interaction with molecular targets through its imidazole moiety. The imidazole ring can coordinate with metal ions, forming stable complexes that mimic the active sites of metalloproteins. This coordination can influence various biochemical pathways, including enzyme activity and metal ion transport .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Adamantyl-Substituted Heterocycles
4-(Adamantan-1-yl)-1-isopropylimidazole (3)
- Structure : Features a simpler imidazole ring with adamantyl and isopropyl substituents.
- Synthesis: Synthesized via cyclization of 1-(adamantan-1-yl)-2-(isopropylamino)ethanone with formamide in ethyl acetate under reflux .
- Applications : Serves as a precursor for further functionalization (e.g., aldehyde formation at the 2-position) to generate ligands for metal coordination .
- Key Difference : Lacks the 1,3-dihydro-imidazol-2-one core, reducing its rigidity compared to the target compound.
3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione
- Structure : Triazole-thione scaffold with adamantyl and ethyl groups.
- Synthesis : Prepared via condensation of adamantane-1-carbohydrazide with ethyl isothiocyanate, followed by cyclization .
- Applications : Exhibits antimicrobial and anti-inflammatory activities, diverging from the metal-coordination focus of imidazol-2-one derivatives .
- Key Difference : The triazole-thione core introduces sulfur-based reactivity and distinct hydrogen-bonding capabilities.
(Z)-2′-((Adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione
- Structure : Complex bis-imidazolylidene framework with adamantylthio and methyl substituents.
- Applications: Potential as a sulfur-containing ligand or inhibitor, though its synthesis and applications are less explored compared to imidazol-2-one derivatives .
Functional Analogues with Modified Imidazol-2-one Cores
1-Methyl-1,3-dihydro-imidazol-2-one
- Structure : Simplest imidazol-2-one derivative with a methyl group at N1.
- Properties : Lacks steric bulk, making it less suited for applications requiring steric shielding of metal centers.
- Applications: Primarily used as a building block in organic synthesis rather than in bioinorganic systems .
1,3-Bis(hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one
Data Tables: Comparative Analysis
| Compound | Core Structure | Key Substituents | Synthetic Yield | Applications |
|---|---|---|---|---|
| 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one | Imidazol-2-one | Adamantyl (C4) | Not reported | Ligand precursor for metal complexes |
| 4-(Adamantan-1-yl)-1-isopropylimidazole (3) | Imidazole | Adamantyl (C4), isopropyl (N1) | 28% (over 5 steps) | Intermediate for ligand synthesis |
| 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione | 1,2,4-Triazole-thione | Adamantyl (C3), ethyl (C4) | 85% | Antimicrobial/anti-inflammatory agents |
| 1-Methyl-1,3-dihydro-imidazol-2-one | Imidazol-2-one | Methyl (N1) | Not reported | Organic synthesis intermediate |
Research Findings and Implications
- Steric and Electronic Effects : The adamantyl group in this compound provides significant steric hindrance, which is advantageous in stabilizing reactive metal centers in biomimetic complexes. This contrasts with smaller substituents (e.g., methyl or ethyl) in analogues, which offer less shielding .
- Synthetic Efficiency : Multi-step syntheses of adamantyl-imidazole derivatives (e.g., compound 5) achieve moderate-to-high yields (28% over five steps), comparable to related triazole-thiones (85% in one step) .
- Biological vs. Coordination Chemistry : While triazole-thiones and benzimidazol-2-ones are explored for biological activity, adamantyl-imidazol-2-one derivatives are prioritized for ligand design due to their structural mimicry of histidine in metalloproteins .
Biological Activity
4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of an adamantane moiety, which is known for its ability to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bicyclic adamantane framework fused with an imidazole ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to act as a mixed-type inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. By inhibiting XO, it effectively reduces uric acid levels in the body, which can be beneficial in treating conditions like gout and hyperuricemia .
Biological Activities
The biological activities of this compound encompass several therapeutic areas:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases .
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infectious diseases .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Preliminary studies indicate that it may enhance cognitive function and protect neuronal cells from damage induced by oxidative stress and inflammation.
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant capacity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B | Assess antimicrobial activity | Showed inhibition of bacterial growth in clinical isolates. |
| Study C | Investigate neuroprotective effects | Indicated improved cognitive performance in animal models subjected to oxidative stress. |
Comparative Analysis
When compared to other compounds with similar structures, this compound stands out due to its unique combination of properties:
| Compound | Structure Type | Key Activity |
|---|---|---|
| Compound X | Triazole derivative | Strong antifungal activity |
| Compound Y | Imidazole derivative | Potent anti-inflammatory effects |
| This compound | Imidazole with adamantane | Antioxidant, antimicrobial, neuroprotective |
Q & A
Q. How is 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one synthesized, and what key spectroscopic data confirm its structure?
Methodological Answer: A typical synthesis involves reacting adamantane-1-carbohydrazide with ethyl isothiocyanate in ethanol under reflux, followed by alkaline hydrolysis and acidification to precipitate the product. Key structural confirmation includes:
- ¹H NMR : Peaks for adamantane protons (δ 1.73–2.06 ppm), ethyl group (δ 1.36 ppm, triplet; δ 4.19 ppm, quartet), and NH (δ 11.60 ppm, broad singlet).
- ¹³C NMR : Signals for adamantane carbons (27.91–39.75 ppm), thiocarbonyl (C=S, δ 167.25 ppm), and imine (C=N, δ 158.04 ppm).
- X-ray crystallography confirms planarity of the triazole ring and intermolecular hydrogen bonding (N–H···S) in the crystal lattice .
Alternative routes, such as base-promoted cyclization of amidines with ketones, may also yield dihydro-imidazolones but require optimization to avoid side reactions .
Q. What are the common biological activities of adamantane-containing imidazolone derivatives?
Methodological Answer: Adamantane derivatives exhibit diverse bioactivities, including:
- Antiviral : Inhibition of influenza A/H1N1 and HIV-1 via adamantane’s hydrophobic interactions with viral proteins .
- Antibacterial : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) through membrane disruption .
- Anti-inflammatory : Suppression of COX-2 and TNF-α in murine models, with potency influenced by substituents on the imidazolone ring .
Screening Protocol : - In vitro assays (e.g., MIC for antibacterial activity, MTT for cytotoxicity).
- In vivo models (e.g., carrageenan-induced paw edema for anti-inflammatory effects).
Q. What crystallographic techniques are used to determine the molecular structure of such compounds?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Crystals mounted on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 90–100 K to minimize thermal motion .
- Refinement : Software like SHELXL refines atomic positions, bond lengths, and angles. Hydrogen bonding (e.g., N–H···S) and π-stacking interactions are analyzed to explain packing motifs .
- Validation : Check for R-factor convergence (e.g., R < 0.05) and adherence to bond-length norms (Allen et al., 1987) .
Advanced Research Questions
Q. How can computational methods improve the synthesis efficiency of dihydro-imidazolones?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) and reaction path searching to:
- Predict intermediates and transition states for key steps (e.g., cyclization).
- Optimize solvent/base systems using COSMO-RS solvation models .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, stoichiometry) .
Example: ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error approaches by >50% .
Q. How to resolve contradictions in biological activity data across different adamantane derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the imidazolone ring enhance anti-inflammatory activity ).
- Pharmacokinetic Profiling : Assess bioavailability differences via HPLC-MS to rule out metabolic instability .
- Target Validation : Use CRISPR-Cas9 knockouts to confirm if activity loss in specific cell lines is target-dependent .
Q. What are the challenges in optimizing reaction conditions for spiro-fused dihydro-imidazolones?
Methodological Answer:
- Side Reactions : Competing pathways (e.g., over-oxidation or ring-opening) require careful control of base strength (e.g., KOH vs. NaOH) .
- Stereoselectivity : Chiral centers in spiro compounds demand asymmetric catalysis (e.g., chiral amines) or kinetic resolution .
- Scale-up Issues : Solvent choice (e.g., EtOH vs. DMF) impacts yield; membrane separation technologies (e.g., nanofiltration) can aid purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
